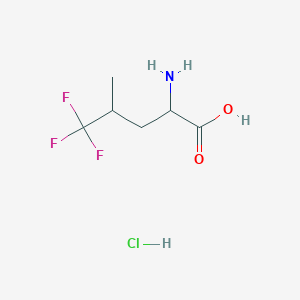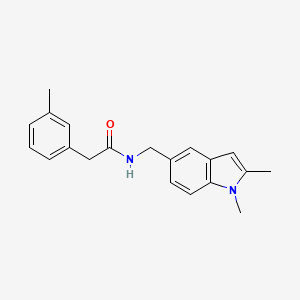
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide, also known as DMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMIA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
Scientific Research Applications
Synthesis and Chemical Properties
Research on acetamides, including dimethylacetamide derivatives, has been extensive, focusing on their synthesis, reactions, and applications in organic synthesis. For instance, studies on the Claisen—Eschenmoser reaction have demonstrated the ability of N,N-dimethylacetamide dimethyl acetal to react with substituted benzofurans and indoles, leading to the formation of various N,N-dimethylacetamides (Mukhanova et al., 2007). This reaction mechanism could potentially be applied in the synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide by adapting the substrates used in the reaction.
Biological Activities and Applications
Indole derivatives, including those with acetamide groups, have been explored for various biological activities. For example, indole-N-methylated β-carbolinium ions have been studied for their neurotoxic effects and potential links to neurodegenerative diseases like Parkinson's disease (Collins et al., 1992). This suggests that structural analogs like N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide could also have significant biological activities worthy of investigation.
Additionally, the exploration of acetamide derivatives for their anti-inflammatory and antiproliferative activities has led to the identification of compounds with potent biological effects. For example, design-based synthesis and molecular docking analysis have been employed to identify indole acetamide derivatives with promising anti-inflammatory properties (Al-Ostoot et al., 2020). These findings highlight the potential of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide for further study in similar contexts.
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-5-4-6-16(9-14)12-20(23)21-13-17-7-8-19-18(11-17)10-15(2)22(19)3/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKUTTASMOPXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2703848.png)


![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)
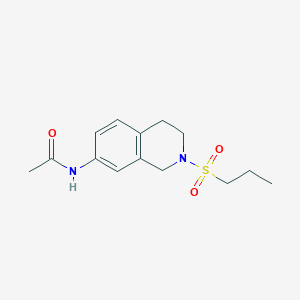
![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)
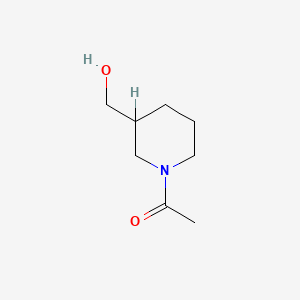
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)

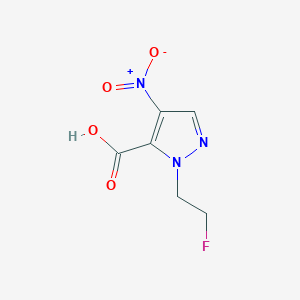
![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)
